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molecular formula C13H17N B8747947 N-ethyl-N-(4-ethynylbenzyl)ethanamine

N-ethyl-N-(4-ethynylbenzyl)ethanamine

Cat. No. B8747947
M. Wt: 187.28 g/mol
InChI Key: MJDSLUCFMNZARS-UHFFFAOYSA-N
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Patent
US08481525B2

Procedure details

Sodium triacetoxyborohydride (1.22 g, 5.76 mmol) was added to a solution of 4-ethynylbenzaldehyde (0.50 g, 3.84 mmol) in 1,2-dichloroethane (18.75 mL) at rt. Diethylamine (0.61 mL, 5.76 mmol) and acetic acid (0.12 mL, 1.92 mmol) were then added under N2 atmosphere to the mixture at rt and the reaction was stirred for 18 h. The reaction was quenched with sat. sodium bicarbonate solution (10 mL) and the mixture was stirred for 15 min. Dichloromethane (18.75 mL) was then added and the layers were separated. The aqueous layer was extracted using dichloromethane (10 mL), and the combined organic layers were washed with brine and dried over sodium sulfate. The solvent was then removed under vacuum at 40° C./200 mbar. The resultant oily residue was purified by silica gel column chromatography using dichloromethane: methanol (100 to 90:10) gradient to give the title compound as pale yellow thick oil (0.455 g, 63.2%). 1H NMR (400 MHz, CDCl3) δ 7.46 (d, J=8.0 Hz, 2H), 7.76 (d, J=7.6 Hz, 2H), 3.78 (s, 2H), 3.08 (s, 1H), 2.72-2.66 (m, 4H), 1.13 (t, J=7.2 Hz, 6H); MS ESI 187.9 [M+H]+, calcd for [C13H7N+H]+ 187.14.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
18.75 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Yield
63.2%

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[C:15]([C:17]1[CH:24]=[CH:23][C:20]([CH:21]=O)=[CH:19][CH:18]=1)#[CH:16].[CH2:25]([NH:27][CH2:28][CH3:29])[CH3:26].C(O)(=O)C>ClCCCl>[CH2:25]([N:27]([CH2:21][C:20]1[CH:23]=[CH:24][C:17]([C:15]#[CH:16])=[CH:18][CH:19]=1)[CH2:28][CH3:29])[CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#C)C1=CC=C(C=O)C=C1
Name
Quantity
18.75 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.61 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. sodium bicarbonate solution (10 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
Dichloromethane (18.75 mL) was then added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under vacuum at 40° C./200 mbar
CUSTOM
Type
CUSTOM
Details
The resultant oily residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)N(CC)CC1=CC=C(C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.455 g
YIELD: PERCENTYIELD 63.2%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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